molecular formula C19H20FN3O3S2 B2697384 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899724-82-4

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2697384
CAS No.: 899724-82-4
M. Wt: 421.51
InChI Key: OBDVCVFDZRZXAZ-UHFFFAOYSA-N
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Description

2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-fluorobenzyl group and the acetamide moiety in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the benzo[e][1,2,4]thiadiazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propyl group: This step involves alkylation reactions using propyl halides in the presence of a base.

    Oxidation to form the dioxido group: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Thioether formation: This involves the reaction of the thiadiazine derivative with a suitable thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether with 4-fluorobenzylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl groups in the acetamide moiety.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,1-dioxido-4-methyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide
  • 2-((1,1-dioxido-4-ethyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-bromobenzyl)acetamide

Uniqueness

The unique combination of the 4-fluorobenzyl group and the acetamide moiety in 2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide distinguishes it from similar compounds. This structural variation can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S2/c1-2-11-23-16-5-3-4-6-17(16)28(25,26)22-19(23)27-13-18(24)21-12-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDVCVFDZRZXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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